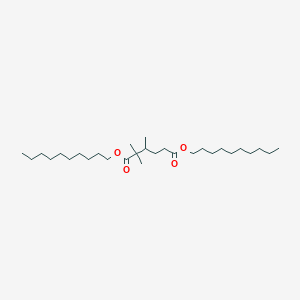
Didecyl 2,2,3-trimethylhexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didecyl 2,2,3-trimethylhexanedioate is an organic compound known for its unique chemical structure and properties It is a branched ester derived from hexanedioic acid, featuring two decyl groups and three methyl groups attached to the hexanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of didecyl 2,2,3-trimethylhexanedioate typically involves esterification reactions. One common method is the reaction of 2,2,3-trimethylhexanedioic acid with decanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Didecyl 2,2,3-trimethylhexanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,2,3-trimethylhexanedioic acid.
Reduction: Formation of 2,2,3-trimethylhexanediol.
Substitution: Formation of various substituted esters and amides.
Applications De Recherche Scientifique
Didecyl 2,2,3-trimethylhexanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of didecyl 2,2,3-trimethylhexanedioate involves its interaction with biological membranes and enzymes. The compound’s ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular targets. These interactions can disrupt membrane integrity and inhibit enzyme activity, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Didecylmethylpoly(oxyethyl)ammonium propionate
- Didecyldimethylammonium chloride
- 1,3-Didecyl-2-methylimidazolium chloride
Uniqueness
Didecyl 2,2,3-trimethylhexanedioate is unique due to its branched structure and the presence of multiple ester groups. This structural feature imparts distinct physicochemical properties, such as enhanced solubility and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
41539-70-2 |
|---|---|
Formule moléculaire |
C29H56O4 |
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
didecyl 2,2,3-trimethylhexanedioate |
InChI |
InChI=1S/C29H56O4/c1-6-8-10-12-14-16-18-20-24-32-27(30)23-22-26(3)29(4,5)28(31)33-25-21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3 |
Clé InChI |
RGMHCYNAXLBTPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CCC(C)C(C)(C)C(=O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



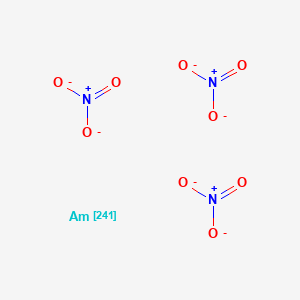
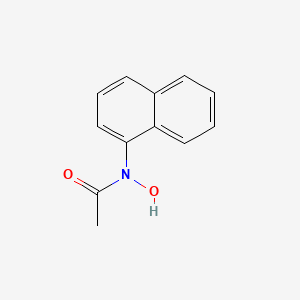
![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
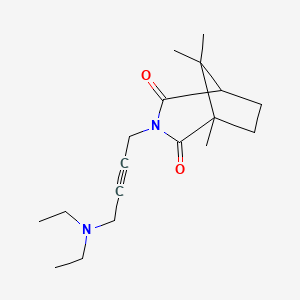
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
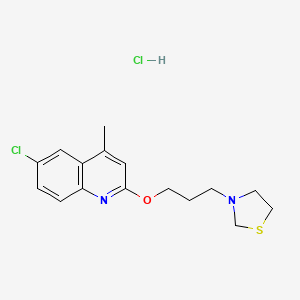
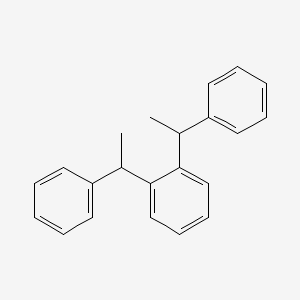
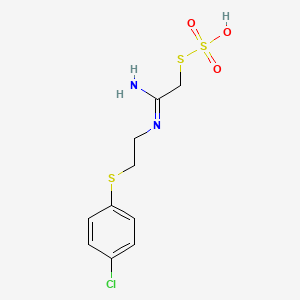
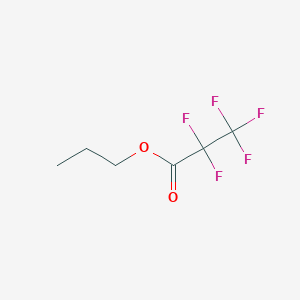

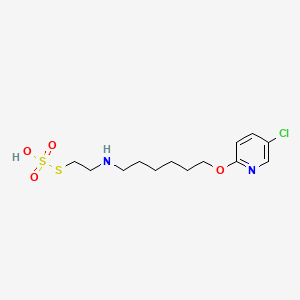

![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
